Lithium ethanethioate
Description
Lithium ethanethioate (hypothetical formula: LiCH₃COS⁻) is the lithium salt of ethanethioic acid (thioacetic acid, CH₃COSH). While direct references to this compound are absent in the provided evidence, analogous compounds such as potassium ethanethioate (KC₂H₃OS) and organic thioacetate esters (e.g., S-methyl ethanethioate) are well-documented. These compounds share a common structural motif: a thioacetate group (−SC(O)CH₃) bound to a metal (in salts) or an organic substituent (in esters). This compound is presumed to exhibit reactivity typical of metal thioacetates, such as nucleophilic sulfur-based chemistry, and may find applications in organic synthesis or materials science .
Properties
CAS No. |
84434-88-8 |
|---|---|
Molecular Formula |
C2H3LiOS |
Molecular Weight |
82.1 g/mol |
IUPAC Name |
lithium;ethanethioate |
InChI |
InChI=1S/C2H4OS.Li/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |
InChI Key |
LTFUIUOXHVKIAE-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(=S)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium ethanethioate can be synthesized through the reaction of ethanethioic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an aqueous medium, where the ethanethioic acid reacts with the lithium base to form this compound and water or carbon dioxide as by-products.
Reaction:
C2H4OS+LiOH→C2H3LiOS+H2O
Alternatively, this compound can be prepared by the direct reaction of ethanethioic acid with lithium metal in an inert atmosphere to prevent oxidation.
Reaction:
C2H4OS+Li→C2H3LiOS+21H2
Industrial Production Methods
Industrial production of this compound typically involves the reaction of ethanethioic acid with lithium carbonate due to the availability and cost-effectiveness of lithium carbonate. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium ethanethioate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ethanethioate anion can act as a nucleophile, attacking electrophilic centers in organic molecules to form new carbon-sulfur bonds.
Oxidation: this compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.
Reduction: The compound can be reduced to form ethanethiol in the presence of reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of thioethers or thioesters.
Oxidation: Formation of disulfides or sulfoxides.
Reduction: Formation of ethanethiol.
Scientific Research Applications
Lithium ethanethioate has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of sulfur-containing organic compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Catalysis: The compound is employed as a catalyst or catalyst precursor in various organic transformations, including polymerization and cross-coupling reactions.
Material Science: this compound is used in the preparation of lithium-sulfur batteries, where it serves as a precursor for sulfur-containing electrolytes.
Biological Studies: It is utilized in the study of sulfur metabolism and the role of sulfur-containing compounds in biological systems.
Mechanism of Action
The mechanism of action of lithium ethanethioate involves its ability to act as a nucleophile or electrophile in chemical reactions. The lithium cation stabilizes the ethanethioate anion, enhancing its reactivity. In biological systems, this compound can interact with sulfur-containing enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Metal Thioacetates
Potassium Ethanethioate (KC₂H₃OS)
- CAS : 10387-40-3
- Molecular Weight : 114.21 g/mol
- Applications :
Lithium vs. Potassium Salts
Potassium ethanethioate’s reactivity in basic conditions (e.g., hydrolysis to thiols) suggests lithium variants may similarly participate in acid-base reactions but with distinct kinetics due to cation size and coordination .
Organic Thioacetate Esters
S-Methyl Ethanethioate (CH₃COSCH₃)
- CAS : 1534-08-3
- Molecular Weight : 90.14 g/mol
- Applications: Key aroma compound in melon cultivars, contributing to sulfurous flavor notes . Intermediate in organic synthesis (e.g., functionalization of azahelicenes) .
- Properties : Volatile liquid with low solubility in water, favoring organic phases .
S-Ethyl Ethanethioate (CH₃COSC₂H₅)
- Safety : Classified as a flammable liquid (UN 1993), requiring handling under inert conditions .
- Reactivity : Used in synthesizing phosphonate derivatives via substitution reactions (e.g., bromoacetic acid coupling) .
S-(4-Azidobutyl) Ethanethioate (C₆H₁₁N₃OS)
- CAS : 1176244-22-6
- Applications :
- Physical Properties : Density 1.100 g/mL, refractive index 1.501, thermally stable (>110°C) .
Comparative Data Table
Research Findings and Trends
- Reactivity Differences : Metal thioacetates (e.g., potassium) favor nucleophilic pathways, while esters (e.g., S-methyl) participate in electrophilic or radical reactions .
- Biological Relevance : S-Methyl ethanethioate’s role in melon aroma underscores the biological significance of thioacetate esters in natural product chemistry .
- Safety Profiles : Metal salts require stringent handling (e.g., potassium ethanethioate’s lab-specific hazards), whereas organic esters pose flammability risks .
Biological Activity
Lithium ethanethioate, a lithium salt of ethanethioic acid, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structure and Properties
This compound is characterized by the presence of lithium cations and ethanethioate anions. Its molecular structure can be represented as follows:
- Chemical Formula : C2H5LiOS
- Molecular Weight : 90.06 g/mol
The compound's unique structure contributes to its solubility and reactivity in various biological contexts.
Research indicates that lithium salts, including this compound, may exert their biological effects through several mechanisms:
- Modulation of Neurotransmitters : Lithium is known to influence neurotransmitter systems, particularly by enhancing serotonin and norepinephrine signaling, which can affect mood regulation.
- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium has been shown to inhibit GSK-3, a key enzyme involved in various cellular processes, including apoptosis and neurogenesis.
- Impact on Quorum Sensing : Some studies suggest that this compound may interfere with bacterial quorum sensing pathways, potentially inhibiting biofilm formation and bacterial virulence .
Table 1: Biological Activities of this compound
Case Study 1: Lithium in Bipolar Disorder Management
A retrospective analysis reviewed the effects of lithium on patients with bipolar disorder during the COVID-19 pandemic. It was noted that patients maintained mood stabilization while on lithium therapy, despite experiencing acute kidney injury due to COVID-19. Lithium levels were carefully monitored, showing therapeutic ranges were maintained throughout treatment .
Case Study 2: Immunological Effects
Recent studies have highlighted lithium's role in enhancing CD8+ T cell function by lowering lactate levels in tumor microenvironments. This suggests that lithium may not only stabilize mood but also play a role in cancer immunotherapy by improving T cell activity against tumors .
Research Findings
- Antimicrobial Properties : A study demonstrated that lithium compounds could inhibit bacterial growth through interference with quorum sensing pathways. This finding opens avenues for using this compound as a potential antimicrobial agent against resistant strains .
- Neuroprotective Effects : Research indicates that lithium can protect neurons from apoptosis through its action on GSK-3. This mechanism is critical for developing treatments for neurodegenerative diseases .
- Clinical Observations : Observational studies have reported positive outcomes in patients with bipolar disorder treated with lithium salts, emphasizing their efficacy in mood stabilization even under stressful conditions like the COVID-19 pandemic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
